![molecular formula C17H18N2 B12896650 (E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine CAS No. 62473-20-5](/img/structure/B12896650.png)
(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline is an organic compound that features a pyrrolidine ring attached to a benzylidene aniline structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to the compound’s unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline typically involves the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with aniline. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the amine group of aniline.
Industrial Production Methods
Industrial production of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(4-(Pyrrolidin-1-yl)benzylidene)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-(Pyrrolidin-1-yl)benzyl)aniline
- N-(4-(Pyrrolidin-1-yl)phenyl)methanamine
- N-(4-(Pyrrolidin-1-yl)benzylidene)benzylamine
Uniqueness
N-(4-(Pyrrolidin-1-yl)benzylidene)aniline is unique due to the presence of both the pyrrolidine ring and the benzylidene aniline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
62473-20-5 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
N-phenyl-1-(4-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C17H18N2/c1-2-6-16(7-3-1)18-14-15-8-10-17(11-9-15)19-12-4-5-13-19/h1-3,6-11,14H,4-5,12-13H2 |
InChIキー |
MJJOHRXMCGKBRB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
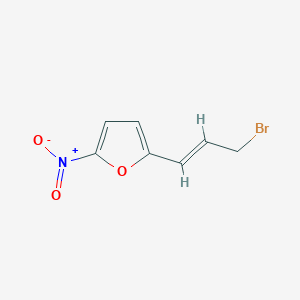
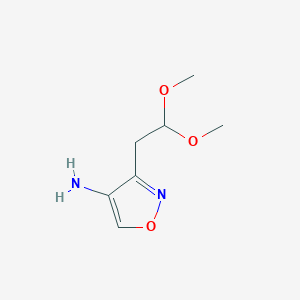
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
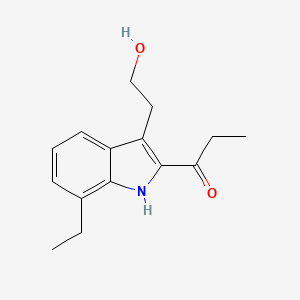
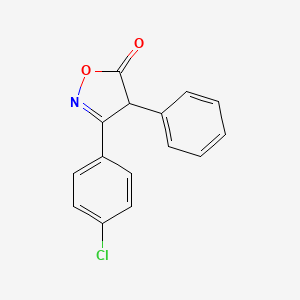
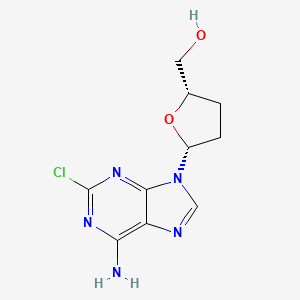

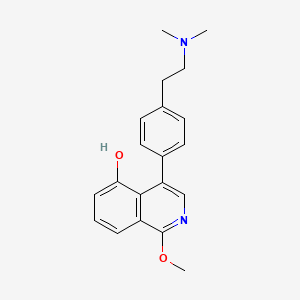
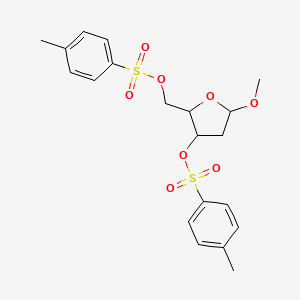

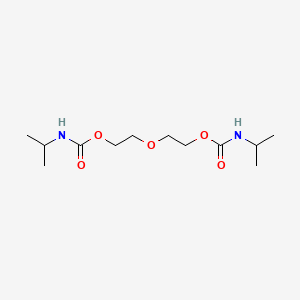
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)
